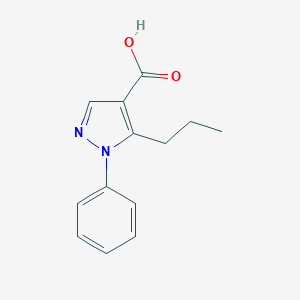
Stannous chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely used in various industrial and chemical processes due to its reducing properties. Stannous chloride forms a stable dihydrate, but its aqueous solutions tend to undergo hydrolysis, especially when heated .
Mechanism of Action
Target of Action
Stannous Chloride (SnCl2) primarily targets technetium-99m, a radiological agent used in medical imaging . It is also known to interact with bacteria, reducing their growth rate .
Mode of Action
this compound acts as a reducing agent for technetium-99m, allowing it to form a complex with phosphate-containing moieties . This interaction results in the formation of a Tc99m-Sn-pyrophosphate complex . In bacteria, this compound reduces the growth rate .
Result of Action
The primary result of this compound’s action is the formation of a complex with technetium-99m, which localizes primarily in bone and infarcted myocardium . This allows for imaging of areas of altered osteogenesis or necrotic heart tissue . In bacteria, it reduces the growth rate .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its aqueous solutions tend to undergo hydrolysis, particularly if hot . It is also used in electrolytic baths for tin-plating . In a water treatment system, it was found to be effective at removing mercury inputs and reducing mercury bioaccumulation .
Biochemical Analysis
Biochemical Properties
Stannous chloride acts as a reducing agent in biochemical reactions . It is known to interact with technetium-99m, the active radiological agent, allowing it to form a complex with phosphate-containing moieties . This interaction is crucial in the field of radiopharmaceuticals .
Cellular Effects
This compound can generate reactive oxygen species (ROS), which can lead to alterations in DNA, triphosphate nucleotides, and isolated bases . It has been reported to induce low but significant levels of DNA damage .
Molecular Mechanism
The mechanism of action of this compound involves its role as a reducing agent. It allows the formation of a Tc99m-Sn-pyrophosphate complex in combination with sodium pyrophosphate . This complex formation is a key part of its molecular mechanism.
Temporal Effects in Laboratory Settings
This compound is known to undergo hydrolysis in aqueous solutions, particularly if hot This property can affect its stability and long-term effects in laboratory settings
Metabolic Pathways
This compound is known to induce heme oxygenase and cause depletion of renal cytochrome P450 . This suggests that it may be involved in the metabolic pathways related to these enzymes.
Transport and Distribution
Given its solubility in water and other solvents , it may be distributed via the body’s fluid systems.
Subcellular Localization
Due to its reactivity and potential to form complexes with other molecules , it may be found in various subcellular locations depending on its interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannous chloride can be synthesized by dissolving metallic tin in hydrochloric acid. The reaction produces this compound and hydrogen gas:
Sn+2HCl→SnCl2+H2
The solution is then evaporated to obtain crystals of this compound dihydrate .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin with chlorine gas. This method involves passing chlorine gas over molten tin, resulting in the formation of this compound:
Sn+Cl2→SnCl2
The product is then purified through fractional distillation to achieve high purity .
Types of Reactions:
- this compound is a strong reducing agent. It can reduce ferric chloride to ferrous chloride:
Reduction: 2FeCl3+SnCl2→2FeCl2+SnCl4
this compound can be oxidized to stannic chloride in the presence of oxidizing agents:Oxidation: SnCl2+Cl2→SnCl4
Substitution: this compound can undergo substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Hydrochloric acid: Used in the preparation of this compound from metallic tin.
Chlorine gas: Used in the industrial production of this compound.
Ferric chloride: Used in reduction reactions with this compound.
Major Products Formed:
Stannic chloride: Formed through oxidation of this compound.
Ferrous chloride: Formed through reduction of ferric chloride by this compound.
Scientific Research Applications
Stannous chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a reducing agent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the preparation of radiopharmaceuticals for imaging and diagnostic purposes.
Medicine: Utilized in nuclear medicine for labeling radiopharmaceuticals with technetium-99m.
Industry: Applied in tin-plating processes and as a mordant in textile dyeing.
Comparison with Similar Compounds
Stannic chloride (SnCl₄): Contains tin in a +4 oxidation state, whereas stannous chloride contains tin in a +2 oxidation state.
Tin(II) fluoride (SnF₂): Another tin(II) compound with similar reducing properties.
Tin(II) bromide (SnBr₂): Similar in structure and reactivity to this compound.
Uniqueness of this compound: this compound is unique due to its strong reducing properties and its ability to form stable complexes with various ligands. Its applications in nuclear medicine and as a catalyst in organic synthesis highlight its versatility and importance in both scientific research and industrial processes .
Properties
IUPAC Name |
tin(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZWODMDQAVCJE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Sn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
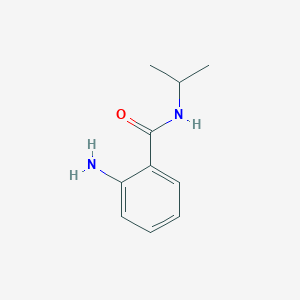
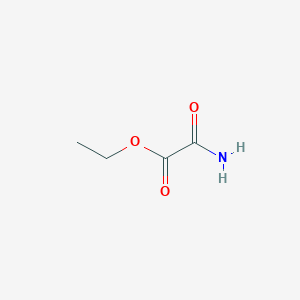
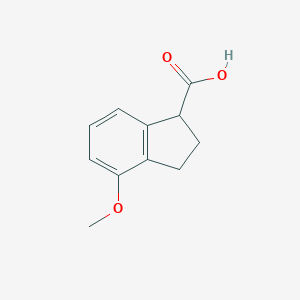
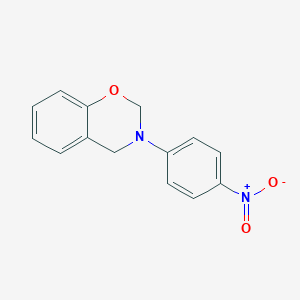
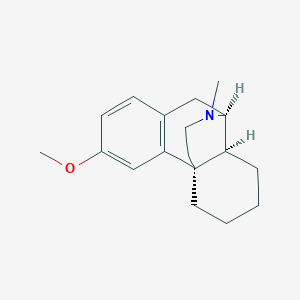

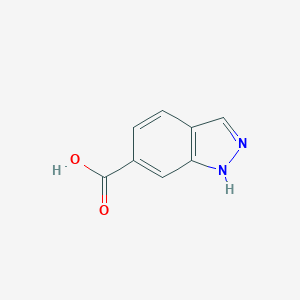

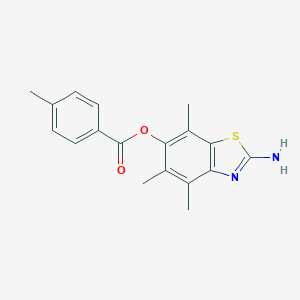
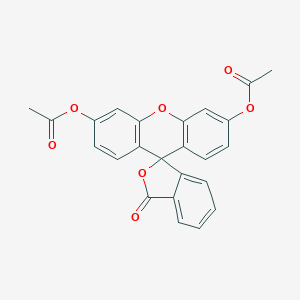
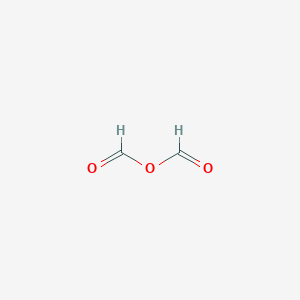
![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)

